Carbamic acid, methyl-, 2-(1-(trimethylammonio)propyl)phenyl ester, iodide

CAS No.: 64051-00-9

Cat. No.: VC18444372

Molecular Formula: C14H23IN2O2

Molecular Weight: 378.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64051-00-9 |

|---|---|

| Molecular Formula | C14H23IN2O2 |

| Molecular Weight | 378.25 g/mol |

| IUPAC Name | trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium;iodide |

| Standard InChI | InChI=1S/C14H22N2O2.HI/c1-6-12(16(3,4)5)11-9-7-8-10-13(11)18-14(17)15-2;/h7-10,12H,6H2,1-5H3;1H |

| Standard InChI Key | ZNJIJWUJCKEDDY-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

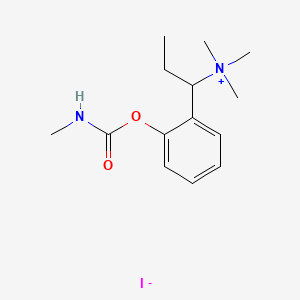

The compound’s systematic IUPAC name, trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide, reflects its core components:

-

A carbamic acid ester group (methylcarbamoyloxy) at the ortho position of a phenyl ring.

-

A quaternary ammonium center (trimethylazanium) attached to a propyl side chain.

-

An iodide counterion balancing the positive charge on the ammonium group .

Its canonical SMILES string, CCC(C1=CC=CC=C1OC(=O)NC)[N+](C)(C)C.[I-], and InChI key (ZNJIJWUJCKEDDY-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS No. | 64051-00-9 | |

| Molecular Formula | C₁₄H₂₃IN₂O₂ | |

| Molecular Weight | 378.25 g/mol | |

| IUPAC Name | Trimethyl-[1-[2-(methylcarbamoyloxy)phenyl]propyl]azanium; iodide | |

| SMILES | CCC(C1=CC=CC=C1OC(=O)NC)N+(C)C.[I-] |

Structural Analysis

The molecule’s phenyl ring is substituted at the 2-position with a carbamate group (‑OC(=O)NCH₃), while the 1-position of the propyl chain hosts the trimethylammonium group. This arrangement creates a zwitterionic-like structure, with the iodide ion stabilizing the positive charge on the nitrogen. Computational models predict a collision cross-section (CCS) of 158.0 Ų for the [M+H]+ adduct, indicating moderate molecular surface area .

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a nucleophilic substitution between methyl carbamate (CH₃NHCOOCH₃) and a quaternary ammonium precursor. Key steps include:

-

Alkylation: Reaction of methyl carbamate with 1-(2-bromopropyl)-2-methylbenzene under basic conditions to form the ester linkage.

-

Quaternization: Treatment with trimethylamine in the presence of iodide salts to introduce the trimethylammonium group.

Table 2: Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at 70°C |

| Solvent | Dichloromethane/EtOH | Polar aprotic preferred |

| Catalyst | K₂CO₃ | Enhances nucleophilicity |

Purification and Characterization

Post-synthesis, the crude product is purified via recrystallization from ethanol/water mixtures. Analytical confirmation employs:

-

Mass spectrometry: Major peak at m/z 378.25 ([M]+).

-

NMR spectroscopy: Distinct signals for trimethylammonium (δ 3.2 ppm, singlet) and carbamate carbonyl (δ 165 ppm in ¹³C NMR).

Physicochemical Properties

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 265 nm (π→π* transition of the aromatic ring).

-

IR: Stretching vibrations at 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), and 3400 cm⁻¹ (N-H) .

| Feature | Subject Compound | Benzofuran Analog |

|---|---|---|

| Aromatic System | Phenyl ring | Benzofuran |

| Functional Groups | Carbamate, quaternary ammonium | Ketone, benzofuran, quaternary ammonium |

| Molecular Weight | 378.25 g/mol | 479.4 g/mol |

| Predicted CCS ([M+H]+) | 158.0 Ų | 192.3 Ų |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume